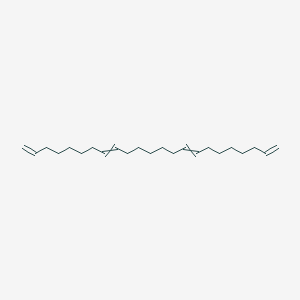

Tricosa-1,8,15,22-tetraene

Beschreibung

Tricosa-1,8,15,22-tetraene is a 23-carbon unsaturated hydrocarbon featuring four non-conjugated double bonds at positions 1, 8, 15, and 22. Its molecular formula is C₂₃H₄₂, with a linear structure that lacks functional groups such as hydroxyl or methoxy substituents. The double bonds are likely in the trans configuration, as inferred from coupling constants (J ≈ 15 Hz) observed in analogous tetraene systems .

Eigenschaften

CAS-Nummer |

93368-74-2 |

|---|---|

Molekularformel |

C23H40 |

Molekulargewicht |

316.6 g/mol |

IUPAC-Name |

tricosa-1,8,15,22-tetraene |

InChI |

InChI=1S/C23H40/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-4,15-18H,1-2,5-14,19-23H2 |

InChI-Schlüssel |

AQMCQVLRJBEOCN-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCCCCCC=CCCCCCC=CCCCCCC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tricosa-1,8,15,22-tetraene typically involves the use of alkyne metathesis or cross-coupling reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of terminal alkynes with halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine.

Industrial Production Methods

Industrial production of tricosa-1,8,15,22-tetraene may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Tricosa-1,8,15,22-tetraene undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the double bonds into epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: Hydrogenation reactions can reduce the double bonds to single bonds using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM) or water.

Reduction: Pd/C catalyst under hydrogen gas in solvents like ethanol or methanol.

Substitution: Br2 or Cl2 in solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3).

Major Products Formed

Oxidation: Epoxides, diols, or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Tricosa-1,8,15,22-tetraene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential role in biological systems and as a model compound for understanding lipid interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, materials, and as a component in lubricants and coatings.

Wirkmechanismus

The mechanism of action of tricosa-1,8,15,22-tetraene involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds allow it to participate in various chemical reactions, which can modulate biological pathways and processes. For example, its oxidation products may interact with cellular components, leading to changes in cell signaling and function.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The table below highlights key structural differences between Tricosa-1,8,15,22-tetraene and related compounds:

Key Observations:

- Chain Length and Unsaturation: Tricosa-1,8,15,22-tetraene is unique among linear hydrocarbons due to its four isolated double bonds, contrasting with monoene derivatives like 11-tricosene.

- Functional Groups : Unlike separacenes or fungal metabolites, Tricosa-1,8,15,22-tetraene lacks hydroxyl or diol moieties, rendering it more hydrophobic .

- Conjugation vs. Isolation: Polyene macrolides (e.g., nystatin) feature conjugated tetraene systems critical for bioactivity, whereas Tricosa’s non-conjugated bonds may limit membrane-targeting efficacy .

Physical and Chemical Properties

- Boiling/Melting Points : Tricosa-1,8,15,22-tetraene’s higher unsaturation compared to tricosane (C₂₃H₄₈) or 11-tricosene (C₂₃H₄₆) likely reduces its melting point due to decreased molecular symmetry.

- Solubility: As a pure hydrocarbon, it is insoluble in water but soluble in nonpolar solvents, contrasting with polyene macrolides, which exhibit amphiphilic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.